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molecular formula C13H15NO2S B8410286 4-(Pyrrolidin-1-yl)-1-benzothiopyran-1,1(2H)-dione CAS No. 56205-22-2

4-(Pyrrolidin-1-yl)-1-benzothiopyran-1,1(2H)-dione

Cat. No. B8410286
M. Wt: 249.33 g/mol
InChI Key: NPIJJPWBTBZPBB-UHFFFAOYSA-N
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Patent
US04013686

Procedure details

Preparation from the enamine-acid chloride. -- To 28.5 g. of a 12.5% solution of phosgene in benzene was added 30 ml. of tetrahydrofuran. The temperature of the solution was maintained at -10° to -15° and a solution of 7.5 g. (0.03 mole) of 4-(1-pyrrolidinyl)-2H-1-benzothiopyran 1,1-dioxide and 5 ml. (0.036 mole) of triethylamine in 125 ml. of tetrahydrofuran was added with stirring over a period of 20 minutes. After stirring at room temperature for 2 hr., a solution of 3.1 g. (0.033 mole) of aniline and 5 ml. of triethylamine in 25 ml. of tetrahydrofuran was added, the mixture was refluxed for 2 hr., and about a third of the solvent was distilled off. The remaining mixture was poured into ice-water and extracted with dichloromethane. The organic layer washed well with water, dried (MgSO4) and evaporated to give 12.3 g. of a dark syrup. This crude enamine-amide was dissolved in 100 ml. of methanol, treated successively with 10 ml. of water and 2 ml. of concentrated hydrochloric acid, and heated on a steam bath for 20 minutes. The mixture was cooled and filtered to yield 6 g. (64%) of product, m.p. 204°-208°.
[Compound]
Name
enamine-acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0.036 mol
Type
solvent
Reaction Step Seven
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0.03 mol
Type
reactant
Reaction Step Nine
Quantity
0.033 mol
Type
reactant
Reaction Step Ten
[Compound]
Name
enamine-amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[O:2].N1([C:10]2[C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=3[S:13](=[O:21])(=[O:20])[CH2:12][CH:11]=2)CCCC1.[NH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.Cl.[OH2:30]>C1C=CC=CC=1.CO.O1CCCC1.C(N(CC)CC)C>[OH:30][C:10]1[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[S:13](=[O:20])(=[O:21])[CH2:12][C:11]=1[C:1]([NH:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)=[O:2]

Inputs

Step One
Name
enamine-acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
0.036 mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Eight
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Nine
Name
Quantity
0.03 mol
Type
reactant
Smiles
N1(CCCC1)C1=CCS(C2=C1C=CC=C2)(=O)=O
Step Ten
Name
Quantity
0.033 mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Eleven
Name
enamine-amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Thirteen
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring over a period of 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the solution was maintained at -10° to -15°
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hr
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
, and about a third of the solvent was distilled off
ADDITION
Type
ADDITION
Details
The remaining mixture was poured into ice-water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer washed well with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give 12.3 g
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to yield 6 g

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
OC1=C(CS(C2=C1C=CC=C2)(=O)=O)C(=O)NC2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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